molecular formula C9H17ClN2O B2366884 2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride CAS No. 1810002-85-7

2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride

Cat. No.: B2366884
CAS No.: 1810002-85-7
M. Wt: 204.7
InChI Key: LSZSTROGQHWHHP-UHFFFAOYSA-N
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Description

2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride is a chemical compound with the empirical formula C9H18Cl2N2O. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate diamines with ketones under acidic conditions to form the spiro structure. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the spiro structure or the functional groups attached to it.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride can be compared with other spiro compounds such as:

  • 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
  • 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
  • 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride

These compounds share similar spiro structures but differ in their functional groups and ring sizes, which can affect their chemical reactivity and applications. The uniqueness of this compound lies in its specific ring structure and the presence of the hydrochloride salt, which can influence its solubility and stability.

Properties

IUPAC Name

2,9-diazaspiro[4.6]undecan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-8-6-9(7-11-8)2-1-4-10-5-3-9;/h10H,1-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZSTROGQHWHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)CC(=O)NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810002-85-7
Record name 2,8-diazaspiro[4.6]undecan-3-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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